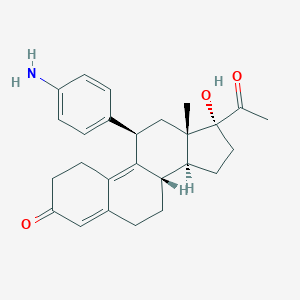

N,N-Didesmethyl Ulipristal

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

LY-246736 Dihydrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Opioidrezeptorantagonismus und verwandter chemischer Reaktionen verwendet.

Biologie: Die Verbindung wird zur Untersuchung der biologischen Pfade verwendet, an denen μ-Opioidrezeptoren beteiligt sind.

Medizin: LY-246736 Dihydrat wird hauptsächlich zur Vorbeugung eines postoperativen Ileus und zur Untersuchung der Magen-Darm-Motilität verwendet.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung von Medikamenten eingesetzt, die auf Opioidrezeptoren abzielen

5. Wirkmechanismus

LY-246736 Dihydrat übt seine Wirkungen aus, indem es kompetitiv an μ-Opioidrezeptoren im Magen-Darm-Trakt bindet. Dieser Antagonismus verhindert, dass Opioide an diese Rezeptoren binden, wodurch die inhibitorischen Wirkungen von Opioiden auf die Magen-Darm-Motilität und -Sekretion entgegengewirkt werden. Die Verbindung passiert die Blut-Hirn-Schranke nicht, wodurch sichergestellt wird, dass sie nur periphere Opioidrezeptoren beeinflusst .

Ähnliche Verbindungen:

Naloxon: Ein weiterer μ-Opioidrezeptorantagonist, der jedoch die Blut-Hirn-Schranke passiert und zur Umkehrung einer Opioidüberdosierung verwendet wird.

Naltrexon: Ähnlich wie Naloxon, jedoch mit einer längeren Wirkdauer, das zur Behandlung von Opioid- und Alkoholabhängigkeit verwendet wird.

Methylnaltrexon: Ein peripher wirksamer μ-Opioidrezeptorantagonist wie LY-246736 Dihydrat, der zur Behandlung von Opioid-induzierter Verstopfung verwendet wird.

Einzigartigkeit: LY-246736 Dihydrat ist einzigartig in seiner hohen Selektivität für μ-Opioidrezeptoren und seiner Unfähigkeit, die Blut-Hirn-Schranke zu passieren, wodurch es ideal ist, um periphere Opioidwirkungen zu bekämpfen, ohne zentrale Opioidfunktionen zu beeinträchtigen .

Wirkmechanismus

Target of Action

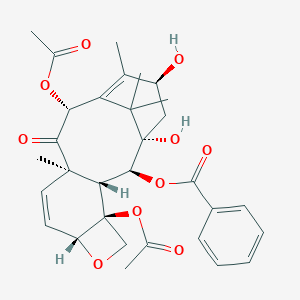

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .

Mode of Action

The exact mechanism of action for Ulipristal, and by extension this compound, is still currently debated . There is evidence that it functions by inhibiting ovulation . There is potentially plausible evidence that ulipristal may elicit activity on the endometrium that prevents embryo implantation .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal are unlikely .

Action Environment

Factors such as the presence of other drugs (especially those modulating cyp3a4 activity) could potentially influence its pharmacokinetics .

Biochemische Analyse

Biochemical Properties

N,N-Didesmethyl Ulipristal interacts with various enzymes and proteins in biochemical reactions . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses . Specific studies on this compound are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors . The compound may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: LY-246736 Dihydrat wird in einem mehrstufigen Prozess ausgehend von 1,3-Dimethyl-4-piperidon synthetisiert. Die Synthese umfasst die folgenden wichtigen Schritte :

Herstellung von Piperidinol: Piperidinol wird aus 1,3-Dimethyl-4-piperidon unter Verwendung standardisierter Methoden hergestellt.

Selektive Eliminierung: Tetrahydropyridin wird durch cis-thermische Eliminierung eines Ethylcarbonats bei 190 °C im Rückfluss von Decalin gebildet.

Alkylierung: Das Metallenamin wird bei -50 °C mit Dimethylsulfat alkyliert, was das trans-3,4-Dimethyl-gamma-Alkylierungsprodukt ergibt.

Reduktion und Dealkylierung: Das Enamin wird mit Natriumborhydrid reduziert, gefolgt von N,O-Didealkylierung mit Phenylchlorformiat und HBr/AcOH.

Benzylierung: Die Benzylgruppe wird durch nichtselektive Benzylierung des Michael-Addukt-Dianions bei -20 °C eingeführt.

Hydrolyse und Kupplung: Der Ester wird mit Natriumhydroxid hydrolysiert, gefolgt von DCC-Kupplung des Glycinesters und weiterer Hydrolyse.

Industrielle Produktionsmethoden: Die industrielle Produktion von LY-246736 Dihydrat folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Das kristalline Dihydrat wird direkt aus dem Verseifungsreaktionsgemisch nach Neutralisation mit Salzsäure isoliert .

Arten von Reaktionen:

Oxidation: LY-246736 Dihydrat kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring.

Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der aromatischen Ringe und des Piperidin-Stickstoffs.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Dimethylsulfat und Phenylchlorformiat werden für Alkylierungs- und Dealkylierungsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Piperidinderivate und ihre entsprechenden oxidierten oder reduzierten Formen .

Vergleich Mit ähnlichen Verbindungen

Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.

Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.

Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.

Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .

Eigenschaften

IUPAC Name |

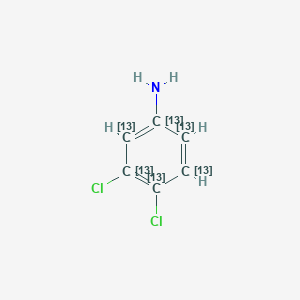

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)